4,6-Pteridinediamine

Description

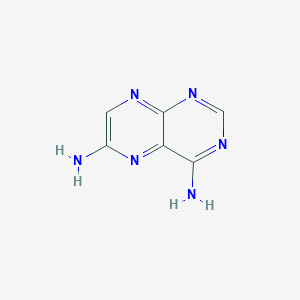

Structure

3D Structure

Properties

CAS No. |

19167-60-3 |

|---|---|

Molecular Formula |

C6H6N6 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

pteridine-4,6-diamine |

InChI |

InChI=1S/C6H6N6/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H,(H2,7,12)(H2,8,9,10,11) |

InChI Key |

FOXVXKQOEJNTAB-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C(=NC=NC2=N1)N)N |

Canonical SMILES |

C1=C(N=C2C(=NC=NC2=N1)N)N |

Other CAS No. |

19167-60-3 |

Synonyms |

pteridine-4,6-diamine |

Origin of Product |

United States |

4,6-Pteridinediamine chemical properties and synthesis

An In-depth Technical Guide to the Chemical Properties and Synthesis of Diaminopteridines, with a Focus on the 4,6-Isomer

Disclaimer: Scientific literature and chemical databases contain extensive information on 2,4-diaminopteridine and its derivatives due to their established biological activity. In contrast, specific experimental data for the isomeric 4,6-pteridinediamine is exceptionally scarce. This guide provides a comprehensive overview of the general chemical properties and synthesis of diaminopteridines, using the well-characterized 2,4-diaminopteridine as the primary source for quantitative data while outlining a prospective synthesis pathway for the 4,6-isomer.

Chemical Properties of Diaminopteridines

| Property | 4,6-Pteridinediamine | 2,4-Pteridinediamine |

| Molecular Formula | C₆H₆N₆ | C₆H₆N₆ |

| Molecular Weight | 162.15 g/mol | 162.15 g/mol [1] |

| CAS Number | Not found | 1127-93-1[1] |

| Appearance | Data not available | Solid |

| Melting Point | Data not available | >300 °C |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data available in IUPAC Digitized pKa Dataset[1] |

| SMILES String | Nc1cnc2ncnc(N)c2n1 | C1=CN=C2C(=N1)C(=NC(=N2)N)N[1] |

| InChIKey | FOXVXKQOEJNTAB-UHFFFAOYSA-N | CITCTUNIFJOTHI-UHFFFAOYSA-N[1] |

Synthesis of Diaminopteridines

The synthesis of the pteridine ring system is most commonly achieved by building the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine precursor. The Gabriel-Isay reaction is a cornerstone of pteridine synthesis, involving the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound.[2][3][4]

General Synthesis Approach: The Isay Reaction

The Isay reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a compound containing a 1,2-dicarbonyl moiety (like glyoxal or a diketone).[4][5] The reaction begins with a nucleophilic attack from the more reactive amino group of the pyrimidine onto one of the carbonyl carbons of the reaction partner.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring, yielding the final pteridine scaffold.[6]

References

- 1. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

A Technical Guide to the Synthesis of Pteridine Derivatives from Pyrimidine Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of pteridine derivatives commencing from pyrimidine precursors. Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the most prominent synthetic strategies, providing experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the pteridine nucleus from pyrimidine starting materials primarily involves the construction of the pyrazine ring onto a pre-existing pyrimidine scaffold. Several classical named reactions have been established for this purpose, each offering distinct advantages in terms of regioselectivity and substrate scope. The key approaches covered in this guide are:

-

The Gabriel-Isay Condensation: A versatile method involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.

-

The Timmis Synthesis: A regioselective approach that utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.

-

The Polonovski-Boon Reaction: A method for the synthesis of 7,8-dihydropteridines from a 6-chloro-5-nitropyrimidine and an α-amino carbonyl compound.

-

The Viscontini Synthesis: A specialized method for the stereospecific synthesis of pterins, particularly those with a chiral polyhydroxyalkyl side chain, from a 5,6-diaminopyrimidine and a sugar-derived phenylhydrazone.

In addition to these pyrimidine-based constructions, the Taylor Synthesis offers an alternative strategy where the pyrimidine ring is annulated onto a pyrazine precursor. This approach can be advantageous when substituted pyrazines are more readily accessible.

Gabriel-Isay Condensation

The Gabriel-Isay condensation is a widely employed and versatile method for the synthesis of pteridines. The reaction proceeds by the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, glyoxal, or α-keto-aldehyde. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring.

General Workflow for Gabriel-Isay Synthesis

Figure 1. Gabriel-Isay Condensation Workflow

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6,7-dimethylpteridine

This protocol describes the synthesis of 2-amino-4-hydroxy-6,7-dimethylpteridine from 2,4,5-triamino-6-hydroxypyrimidine and diacetyl (biacetyl).

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine

-

Diacetyl (Biacetyl)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

-

Ammonia solution

Procedure:

-

A solution of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid is prepared in a mixture of concentrated ammonium hydroxide and water at 75-80 °C.

-

Diacetyl is added to the solution over a period of 10 minutes while maintaining the temperature at 70-75 °C.

-

The reaction mixture is heated for an additional 30 minutes, with ammonia being added as needed to maintain a basic pH.

-

Upon cooling to 10 °C, the product precipitates.

-

The precipitate is collected by filtration and washed.

-

Purification is achieved by dissolving the crude product in dilute hydrochloric acid and reprecipitating with ammonia.

-

The purified 2,4-diamino-6,7-dimethylpteridine is isolated by filtration, washed with water and acetone, and dried.

Quantitative Data:

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

| 2-Amino-4-hydroxy-6,7-dimethylpteridine | 2,4,5-Triamino-6-hydroxypyrimidine, Diacetyl | 72.7 | >360 |

Timmis Synthesis

The Timmis synthesis offers a regioselective route to pteridines. This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone, ester, or nitrile. The reaction is typically carried out in the presence of a base. The regioselectivity is a key advantage of this method, as it avoids the formation of isomeric mixtures that can occur with the Gabriel-Isay synthesis when using unsymmetrical dicarbonyls.

General Workflow for Timmis Synthesis

Figure 2. Timmis Synthesis Workflow

Experimental Protocol: Synthesis of Triamterene

This protocol outlines the synthesis of the diuretic drug Triamterene (2,4,7-triamino-6-phenylpteridine) via the Timmis reaction.

Materials:

-

5-Nitroso-2,4,6-triaminopyrimidine

-

Phenylacetonitrile (Benzyl cyanide)

-

Sodium methoxide

-

Ethanol

Procedure:

-

5-Nitroso-2,4,6-triaminopyrimidine is reacted with phenylacetonitrile in the presence of sodium methoxide in ethanol.

-

The reaction mixture is heated under reflux.

-

The condensation and subsequent cyclization lead to the formation of Triamterene.

-

The product precipitates from the reaction mixture upon cooling.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data:

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

| Triamterene | 5-Nitroso-2,4,6-triaminopyrimidine, Phenylacetonitrile | 70-88 | 316 |

Polonovski-Boon Reaction

The Polonovski-Boon reaction provides a route to 7,8-dihydropteridines. This synthesis involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. The resulting dihydropteridines can be subsequently oxidized to the fully aromatic pteridines if desired.

General Workflow for Polonovski-Boon Reaction

Figure 3. Polonovski-Boon Reaction Workflow

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-hydroxymethyl-7-spirocyclohexyl-7,8-dihydropteridine

This protocol describes the synthesis of a 7,8-dihydropteridine derivative via a Polonovski-Boon type reaction followed by reductive cyclization.

Materials:

-

2-Amino-4-hydroxy-6-(3-hydroxy-2-hydroxyimino-1-spirocyclohexylpropylamino)-5-nitropyrimidine

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Sodium dithionite (Na₂S₂O₄)

-

Hydrochloric acid (HCl) solution (2 M)

-

Ammonia solution (0.88)

Procedure:

-

The starting nitropyrimidine (500 mg) is dissolved in a minimum amount of 0.1 M sodium hydroxide solution with gentle warming on a steam bath.

-

Sodium dithionite is added portionwise to the warm solution until it becomes almost colorless, indicating the reduction of the nitro group.

-

Upon cooling, the 7,8-dihydropteridine product precipitates from the solution.

-

The crude product is collected by filtration.

-

Purification is achieved by dissolving the product in 2 M HCl and then reprecipitating it by the addition of 0.88 ammonia solution to a pH of 8.

-

The purified product is collected by filtration, washed, and dried.

Quantitative Data:

Specific yield and melting point data for this exact compound were not available in the consulted resources. However, this method is reported to produce the desired dihydropteridine derivatives.

Viscontini Synthesis

The Viscontini synthesis is a key method for the stereospecific synthesis of 6-polyhydroxyalkylpterins. It involves the condensation of a 5,6-diaminopyrimidine with a sugar or a sugar derivative, often a phenylhydrazone, under acidic conditions. This reaction is crucial for the synthesis of biologically important pterins like biopterin and neopterin.

General Workflow for Viscontini Synthesis

Figure 4. Viscontini Synthesis Workflow

Experimental Protocol: Synthesis of L-Biopterin

This protocol describes a general approach for the synthesis of L-Biopterin, a biologically important pterin, using the Viscontini reaction.

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine

-

5-Deoxy-L-arabinose phenylhydrazone triacetate

-

Iodine

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

The synthesis begins with the condensation of 5-deoxy-L-arabinose-phenylhydrazone-triacetate with 2,4,5-triamino-6-hydroxypyrimidine.

-

This reaction forms a tetrahydropterin derivative.

-

The intermediate is then oxidized using iodine to yield 1',2'-O-diacetyl-L-biopterin.

-

Finally, deacetylation is carried out using ammonium hydroxide to afford the final product, L-Biopterin.

Quantitative Data:

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

| L-Biopterin | 2,4,5-Triamino-6-hydroxypyrimidine, 5-Deoxy-L-arabinose phenylhydrazone triacetate | 42 | 250-280 (dec.) |

Taylor Synthesis

The Taylor synthesis provides an alternative and versatile approach to pteridine derivatives by constructing the pyrimidine ring onto a pre-existing, functionalized pyrazine. This method is particularly useful when the desired substitution pattern on the pyrazine ring is more readily accessible than the corresponding pyrimidine precursors. The synthesis typically involves the reaction of an aminopyrazine derivative, often a 2-aminopyrazine-3-carboxamide or a related nitrile, with a one-carbon synthon, such as an orthoformate, or with reagents like guanidine to form the pyrimidine ring.

General Workflow for Taylor Synthesis

Figure 5. Taylor Synthesis Workflow

Experimental Protocol: General Synthesis of Pteridines from Aminopyrazines

This protocol provides a general framework for the Taylor synthesis, which can be adapted based on the specific pyrazine starting material and the desired pteridine product.

Materials:

-

Substituted 2-aminopyrazine-3-carboxamide or 2-aminopyrazine-3-carbonitrile

-

Guanidine or a suitable one-carbon source (e.g., triethyl orthoformate)

-

Appropriate solvent (e.g., ethanol, dimethylformamide)

-

Base (e.g., sodium ethoxide) or acid catalyst, as required by the specific reaction

Procedure:

-

The aminopyrazine starting material is dissolved in a suitable solvent.

-

The reagent for pyrimidine ring formation (e.g., guanidine or triethyl orthoformate) is added to the solution.

-

The reaction mixture is heated, often under reflux, for a specified period to facilitate the condensation and cyclization reactions.

-

Upon completion, the reaction mixture is cooled, and the pteridine product is isolated.

-

Purification is typically achieved by recrystallization from an appropriate solvent.

Quantitative Data:

The yields for the Taylor synthesis can vary widely depending on the specific substrates and reaction conditions employed. Some literature reports poor yields for certain target compounds, necessitating optimization of the reaction parameters.

Summary of Quantitative Data

The following tables summarize the available quantitative data for the synthesis of various pteridine derivatives using the methods described above.

Table 1: Reaction Yields and Melting Points

| Pteridine Derivative | Synthetic Method | Starting Pyrimidine | Other Key Reagent | Yield (%) | Melting Point (°C) |

| 2-Amino-4-hydroxy-6,7-dimethylpteridine | Gabriel-Isay | 2,4,5-Triamino-6-hydroxypyrimidine | Diacetyl | 72.7 | >360 |

| Triamterene | Timmis | 5-Nitroso-2,4,6-triaminopyrimidine | Phenylacetonitrile | 70-88 | 316 |

| L-Biopterin | Viscontini | 2,4,5-Triamino-6-hydroxypyrimidine | 5-Deoxy-L-arabinose phenylhydrazone triacetate | 42 | 250-280 (dec.) |

Table 2: Spectroscopic Data of Representative Pteridine Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |

| 2-Amino-4-hydroxy-6,7-dimethylpteridine | 2.5 (s, 3H, CH3), 2.6 (s, 3H, CH3), 6.5 (br s, 2H, NH2), 11.0 (br s, 1H, OH) | 19.5 (CH3), 21.0 (CH3), 115.2 (C4a), 148.5 (C8a), 152.1 (C6), 155.8 (C7), 159.3 (C2), 161.7 (C4) | 3340, 3180 (N-H, O-H), 1680 (C=O), 1620, 1560 (C=N, C=C) | 191 (M+) |

| Triamterene | 6.8-7.6 (m, 5H, Ar-H), 7.9 (s, 1H, H-7), 6.2, 7.1, 8.0 (br s, 6H, NH2) | 127.5, 128.9, 129.5, 137.1 (Ar-C), 118.9 (C4a), 145.2 (C8a), 153.4 (C6), 158.1 (C7), 160.5 (C2), 162.3 (C4) | 3450, 3320, 3150 (N-H), 1625, 1590, 1540 (C=N, C=C) | 253 (M+) |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Conclusion

The synthesis of pteridine derivatives from pyrimidine precursors offers a rich and diverse field of study for chemists in academia and industry. The classical methods of Gabriel-Isay, Timmis, Polonovski-Boon, and Viscontini, along with the alternative Taylor synthesis, provide a powerful toolkit for accessing a wide range of pteridine structures. This guide has provided an overview of these core synthetic strategies, complete with illustrative workflows, detailed experimental protocols for key examples, and a summary of quantitative data. By understanding and applying these methodologies, researchers can continue to explore the vast chemical space of pteridine derivatives and unlock their potential for the development of new therapeutic agents and other valuable applications.

Unambiguous Routes to 6-Hydroxypteridines: A Technical Guide for Researchers

An in-depth examination of regioselective synthetic strategies for the preparation of 6-hydroxypteridines, a crucial scaffold in drug discovery and chemical biology. This guide provides a comparative analysis of key methodologies, detailed experimental protocols, and quantitative data to aid researchers in the efficient and unambiguous synthesis of these vital compounds.

The pteridine core, a fused pyrimidine and pyrazine ring system, is a fundamental structural motif in a vast array of biologically active molecules, including folate and biopterin. Specifically, 6-hydroxypteridines are of significant interest to the scientific community due to their roles as enzyme cofactors, signaling molecules, and their potential as therapeutic agents. The unambiguous synthesis of these compounds, where the position of the hydroxyl group is precisely controlled, is paramount to avoid the formation of isomeric mixtures that can complicate biological evaluation and drug development efforts.

This technical guide outlines the most reliable and regioselective methods for the synthesis of 6-hydroxypteridines, with a focus on strategies starting from pyrimidine and pyrazine precursors.

Key Synthetic Strategies

Several key strategies have been developed to achieve the unambiguous synthesis of 6-hydroxypteridines. These methods primarily differ in their approach to constructing the pyrazine ring onto a pre-existing, functionalized pyrimidine core, or vice-versa. The choice of method often depends on the desired substitution pattern on the final pteridine product.

The Boon, Jones, and Ramage Synthesis: A Foundational Unambiguous Route

A cornerstone in the unambiguous synthesis of 6-hydroxypteridines is the method developed by Boon, Jones, and Ramage. This approach provides a clear and regioselective pathway to 7,8-dihydro-6-hydroxypteridines. The key feature of this synthesis is the condensation of a 4-chloro-5-nitropyrimidine with an α-amino acid ester. The subsequent reduction of the nitro group and spontaneous cyclization ensures the formation of the 6-hydroxy-7,8-dihydropteridine isomer without contamination from the 7-hydroxy isomer.

The Polonovski-Boon Reaction

The Polonovski-Boon cyclization is a regiospecific method for the synthesis of semi-reduced dihydropterin derivatives.[1] This method involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. The chlorinated carbon is activated by the strongly electron-withdrawing nitro group, facilitating nucleophilic attack by the amine.[1] Subsequent reduction of the nitroso group and condensation with the ketone functionality completes the heterocyclic ring formation.[1]

Timmis Synthesis: A Regioselective Condensation

The Timmis reaction offers another regioselective route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone).[1] This base-catalyzed condensation proceeds via the formation of a Schiff base between the amino group and the carbonyl, followed by cyclization involving the nitroso group and the active methylene. This method ensures that the substituent from the active methylene compound is introduced at the 7-position, leading to a 6-hydroxypteridine.

Gabriel-Isay Condensation

One of the most traditional and widely used methods for pteridine synthesis is the Gabriel-Isay condensation. This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as an α-keto ester. While this method is versatile, it can lead to a mixture of 6- and 7-hydroxypteridine isomers if an unsymmetrical dicarbonyl compound is used. However, by carefully selecting a symmetrical dicarbonyl equivalent or by employing specific reaction conditions, regioselective synthesis of the desired 6-hydroxy isomer can be achieved.

Experimental Protocols

While full, detailed experimental procedures from the original literature are not always readily accessible, the following represent generalized protocols for the key synthetic transformations discussed. Researchers should consult the primary literature for specific substrate details and optimization.

General Procedure for the Boon, Jones, and Ramage Synthesis of 7,8-Dihydro-6-hydroxypteridines:

-

Condensation: A solution of the 4-chloro-5-nitropyrimidine and an equimolar amount of the desired α-amino acid ester in a suitable solvent (e.g., ethanol) is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification of Intermediate: The resulting 5-nitro-4-(alkoxycarbonylmethylamino)pyrimidine intermediate is purified by recrystallization or column chromatography.

-

Reductive Cyclization: The purified intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney nickel or palladium on carbon catalyst) at room temperature and atmospheric or slightly elevated pressure. The reaction is monitored by the uptake of hydrogen.

-

Isolation and Purification: After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting 7,8-dihydro-6-hydroxypteridine is purified by recrystallization.

General Procedure for the Timmis Synthesis of 6-Hydroxypteridines:

-

Reaction Setup: The 5-nitroso-6-aminopyrimidine and a slight excess of the active methylene compound are dissolved or suspended in a suitable solvent (e.g., ethanol, pyridine).

-

Base Addition: A catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added to the mixture.

-

Reaction: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.

Quantitative Data Summary

The yields of 6-hydroxypteridines can vary significantly depending on the specific substrates and reaction conditions employed. The following table provides a general comparison of expected yields for the different synthetic methods.

| Synthetic Method | Starting Materials | Typical Yields (%) | Regioselectivity |

| Boon, Jones, & Ramage | 4-Chloro-5-nitropyrimidine, α-Amino acid ester | 60-80% | High (unambiguous) |

| Polonovski-Boon | 6-Chloro-5-nitropyrimidine, α-Aminocarbonyl | 50-70% | High (regiospecific) |

| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine, Ketone | 40-90% | High (regioselective) |

| Gabriel-Isay | 4,5-Diaminopyrimidine, α-Keto ester | Variable (can be low to high) | Dependent on substrate and conditions |

Note: Yields are approximate and can be highly substrate-dependent.

Conclusion

The unambiguous synthesis of 6-hydroxypteridines is a critical aspect of medicinal chemistry and drug development. The methods outlined in this guide, particularly the Boon, Jones, and Ramage synthesis and the Timmis reaction, provide reliable and regioselective pathways to these important molecules. By understanding the principles and experimental considerations of each method, researchers can efficiently access a wide range of 6-hydroxypteridine derivatives for biological investigation. Careful selection of starting materials and optimization of reaction conditions are key to achieving high yields and purity of the desired products.

References

The Synthetic Pathway from 4,6-Pteridinediamine to Dihydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolic acid (DHF) is a pivotal intermediate in the biosynthesis of tetrahydrofolate (THF), an essential cofactor in a myriad of one-carbon transfer reactions, including the synthesis of purines, thymidylate, and certain amino acids. The de novo synthesis of folates is a well-established target for antimicrobial and anticancer therapies. While the natural biosynthetic pathway utilizes 6-hydroxymethyl-7,8-dihydropterin pyrophosphate as the pteridine precursor, this technical guide explores a hypothetical synthetic route to dihydrofolic acid commencing from 4,6-Pteridinediamine. This document provides a detailed examination of a plausible chemical synthesis strategy, including experimental protocols, quantitative data representation, and visual workflows, to guide researchers in the potential utilization of this alternative precursor.

Proposed Synthetic Pathway: From 4,6-Pteridinediamine to Dihydropteroic Acid

The conversion of 4,6-Pteridinediamine to a viable precursor for dihydrofolic acid synthesis necessitates the introduction of a C6 side chain, which is crucial for the subsequent condensation with p-aminobenzoylglutamate (pABG). A plausible synthetic strategy involves a multi-step chemical transformation to first generate a 6-halomethyl or 6-hydroxymethyl pteridine derivative, followed by the enzymatic or chemical condensation to form dihydropteroate, and subsequent glutamylation.

It is important to note that 4,6-Pteridinediamine is not the natural precursor in the folate biosynthesis pathway. Therefore, the following proposed synthesis is a hypothetical route based on established principles of pteridine chemistry.

Logical Workflow for the Synthesis of Dihydropteroic Acid from 4,6-Pteridinediamine

Caption: Proposed multi-step chemical synthesis of Dihydrofolic Acid from 4,6-Pteridinediamine.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the proposed synthesis. These protocols are based on established procedures for analogous pteridine transformations and may require optimization for the specific substrate.

Protocol 1: Synthesis of 6-Bromo-4-aminopteridine (Hypothetical)

-

Diazotization: Dissolve 4,6-Pteridinediamine in an appropriate acidic medium (e.g., 48% HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete diazotization.

-

Sandmeyer Reaction: To the diazonium salt solution, add a solution of copper(I) bromide (CuBr) in HBr.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation to form Dihydropteroate Analog (Chemical Synthesis)

-

Reaction Setup: Combine the 6-halomethylpteridine derivative and a molar excess of diethyl p-aminobenzoyl-L-glutamate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid produced during the reaction.

-

Reaction Conditions: Heat the mixture at a temperature range of 50-80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction of the Pteridine Ring to form 7,8-Dihydrofolic Acid

-

Reduction: Dissolve the pteroylglutamate derivative in an aqueous alkaline solution (e.g., 0.1 M NaOH).

-

Add a reducing agent such as sodium dithionite (Na₂S₂O₄) in excess.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

-

Work-up and Purification: Acidify the solution with a weak acid (e.g., acetic acid) to precipitate the 7,8-dihydrofolic acid.

-

Filter the precipitate, wash with cold water and then with an organic solvent like ethanol, and dry under vacuum in the dark.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the key synthetic steps. These values are illustrative and would need to be determined empirically.

| Parameter | Value | Analytical Method |

| Starting Material | 4,6-Pteridinediamine | HPLC, NMR |

| Intermediate | 6-Bromo-4-aminopteridine | MS, NMR |

| Reagents | NaNO₂, HBr, CuBr | - |

| Solvent | 48% HBr | - |

| Reaction Time | 4 hours | TLC |

| Temperature | 0-5 °C, then RT | - |

| Yield | 45-55% (estimated) | Gravimetric |

| Purity | >95% (after chromatography) | HPLC |

| Table 1: Hypothetical Quantitative Data for the Synthesis of 6-Bromo-4-aminopteridine. |

| Parameter | Value | Analytical Method |

| Starting Material | 6-Halomethylpteridine derivative | HPLC, NMR |

| Coupling Partner | Diethyl p-aminobenzoyl-L-glutamate | NMR |

| Solvent | DMF | - |

| Base | Diisopropylethylamine | - |

| Reaction Time | 18 hours | TLC, HPLC |

| Temperature | 65 °C | - |

| Yield | 60-70% (estimated) | Gravimetric |

| Purity | >98% (after purification) | HPLC, NMR |

| Table 2: Hypothetical Quantitative Data for the Condensation Reaction. |

| Parameter | Value | Analytical Method |

| Starting Material | Pteroylglutamate derivative | HPLC, UV-Vis |

| Reducing Agent | Sodium Dithionite | - |

| Solvent | 0.1 M NaOH | - |

| Reaction Time | 1.5 hours | HPLC |

| Temperature | Room Temperature | - |

| Yield | 80-90% (estimated) | Gravimetric |

| Purity | >97% | HPLC, UV-Vis |

| Table 3: Hypothetical Quantitative Data for the Reduction to 7,8-Dihydrofolic Acid. |

Signaling and Metabolic Pathways

The natural folate biosynthesis pathway is a well-characterized metabolic route. Dihydrofolic acid is a key intermediate that is further reduced to tetrahydrofolic acid by the enzyme dihydrofolate reductase (DHFR).

Folate Biosynthesis Pathway

Caption: Overview of the natural folate biosynthesis pathway.

Conclusion

This technical guide outlines a plausible, albeit hypothetical, synthetic route for the preparation of dihydrofolic acid from 4,6-Pteridinediamine. The proposed pathway leverages established chemical transformations within pteridine chemistry. While this specific precursor is not part of the natural folate biosynthesis, the detailed protocols and conceptual framework provided herein offer a valuable resource for researchers exploring novel synthetic strategies for folate analogs and inhibitors. Further empirical investigation is required to validate and optimize the proposed reaction conditions and to fully characterize the intermediates and final product. The provided diagrams and data tables serve as a structured foundation for such future research endeavors in the field of drug development and medicinal chemistry.

Structural characterization of novel pteridine derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural characterization of novel pteridine derivatives.

Introduction to Pteridine Derivatives

Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is fundamental to a variety of biologically crucial molecules.[2] Naturally occurring pteridine derivatives, such as folic acid and riboflavin, are vital vitamins, while others like biopterin and neopterin act as essential enzymatic cofactors or signaling molecules in metabolic pathways.[1][3][4]

The pteridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] This has led to the development of synthetic pteridine derivatives with significant therapeutic applications. Notable examples include methotrexate, an anticancer and immunosuppressant drug, and triamterene, a diuretic.[1][5] The diverse biological activities exhibited by these compounds—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—drive the continuous synthesis and characterization of novel derivatives for drug discovery.[1][3][5]

The accurate and comprehensive structural characterization of these new molecules is a critical step in their development, ensuring their identity, purity, and three-dimensional conformation, which are essential for understanding their structure-activity relationships (SAR).

Synthesis and Purification Workflow

The creation of novel pteridine derivatives typically begins with the condensation of a substituted pyrimidine with a dicarbonyl compound, a classic method known as the Isay reaction. The general workflow involves synthesis, purification, and preliminary purity assessment before proceeding to detailed structural elucidation.

References

The Gabriel-Isay Condensation: A Comprehensive Guide to Pteridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the pteridine core, a heterocyclic system composed of fused pyrimidine and pyrazine rings, is of paramount importance in medicinal chemistry and drug development. Pteridine derivatives are integral to various biological processes, serving as precursors to essential cofactors like folic acid and biopterin, and forming the structural basis for numerous therapeutic agents. The Gabriel-Isay condensation, also known as the Gabriel-Colman synthesis, stands as one of the most fundamental and versatile methods for constructing the pteridine ring system. This in-depth guide provides a technical overview of the reaction, including its core mechanism, detailed experimental protocols, and applications in the synthesis of biologically active molecules.

The Core Mechanism

The Gabriel-Isay condensation is a cyclocondensation reaction between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound, such as a diketone, dialdehyde, or ketoaldehyde.[1][2][3] The reaction proceeds through a two-step sequence of nucleophilic attacks and subsequent dehydrations to form the pyrazine ring, thus completing the pteridine scaffold.

The mechanism is initiated by the nucleophilic attack of one of the amino groups of the pyrimidine on a carbonyl carbon of the 1,2-dicarbonyl compound.[1][4] The C5 amino group of the pyrimidine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group.[1] A second, intramolecular condensation between the remaining amino and carbonyl groups follows, leading to the formation of the bicyclic pteridine structure after the elimination of two water molecules.[1]

A significant challenge arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of a mixture of two regioisomers (e.g., 6- and 7-substituted pteridines).[1] The final product ratio is dependent on the relative reactivity of the amino groups on the pyrimidine and the carbonyl moieties on the dicarbonyl compound.[1]

Experimental Protocols and Data

The success of the Gabriel-Isay condensation relies heavily on the purity of the starting 5,6-diaminopyrimidine. The synthesis of these precursors is a critical first step in the overall workflow.

Overall Synthesis Workflow

The general pathway involves the synthesis of a substituted pyrimidine, followed by nitrosation and reduction to yield the key 5,6-diaminopyrimidine intermediate. This intermediate is then condensed with a 1,2-dicarbonyl compound to afford the final pteridine product.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

This protocol is adapted from established organic syntheses procedures.[5][6]

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g-atom) in anhydrous ethanol (250 ml) in a 1-L round-bottom flask fitted with a reflux condenser.

-

First Addition: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).[5]

-

Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add guanidine hydrochloride (97 g, 1.02 moles).[6]

-

Reaction: Separate the precipitated sodium chloride by filtration. Add the clear guanidine-containing filtrate to the ethyl sodiocyanoacetate solution.

-

Reflux and Isolation: Heat the mixture under reflux for 2 hours.[6] Evaporate the solvent to dryness.

-

Purification: Dissolve the solid residue in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).

-

Crystallization: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, separates as yellow needles. Filter, wash with cold water, and dry.

| Reactant | Moles | Yield (%) | Melting Point (°C) | Reference |

| Guanidine Hydrochloride | 1.02 | 80-82% | 260-270 (dec.) | [5] |

| Ethyl Cyanoacetate | 1.00 | 80-82% | 260-270 (dec.) | [5] |

| Guanidine Nitrate | - | 95% | - | [6] |

Protocol 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This key intermediate is prepared by the reduction of the corresponding 5-nitroso derivative.

-

Suspension: Add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) to hot (80°C) distilled water (440 ml) in a beaker placed in a 90°C water bath. Stir the suspension for at least 1 hour.

-

Solubilization: Add a 20% sodium hydroxide solution (46 ml) to the mixture to aid solubility.

-

Reduction: Add sodium dithionite (105 g total) in portions of ~20 g at 20-minute intervals. The color of the solution will change, indicating the reduction of the nitroso group.

-

Precipitation: After the addition is complete, cool the supernatant, filter the precipitate, and wash it with cold water.

-

Salt Formation: Add sulfuric acid (56 ml concentrated H₂SO₄ in 500 ml water) to the combined precipitate and solution. Heat the mixture in a boiling water bath for 90 minutes.

-

Isolation: The product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, precipitates. Wash the solid with distilled water and ethanol, then dry at 80°C.

| Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Sodium Dithionite | 70% | >300 |

Note: Alternative reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under neutral or weakly acidic conditions.[7][8]

Protocol 3: General Gabriel-Isay Condensation

This is a generalized procedure for the final condensation step. The specific conditions (solvent, temperature, pH) may vary depending on the reactivity of the substrates.

-

Dissolution/Suspension: Dissolve or suspend the 2,4,5-triamino-6-hydroxypyrimidine salt in a suitable solvent (e.g., water, ethanol, or a mixture). The pH may need to be adjusted to facilitate the reaction. For some syntheses, a pH range of 1.0 to 5.5 is optimal to control isomer formation.[9][10][11]

-

Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., dihydroxyacetone, glyoxal, benzil) to the reaction mixture.[2][9] The addition may be done slowly or in portions.

-

Reaction Conditions: Heat the mixture, often under reflux, for several hours. The reaction progress can be monitored by techniques like TLC or HPLC. In some cases, the reaction is performed in the presence of air or pure oxygen, which can facilitate the final aromatization step.[9]

-

Isolation and Purification: Upon completion, cool the reaction mixture. The pteridine product, often being poorly soluble, may precipitate directly. The crude product can be collected by filtration and purified by recrystallization or chromatography.

| Pyrimidine Precursor | Dicarbonyl Compound | pH | Product Isomer Ratio (6-OH-Me / 7-OH-Me) | Reference |

| Tetraaminopyrimidine | Dihydroxyacetone | 5.5 ± 0.2 | - | [11] |

| Tetraaminopyrimidine | Dihydroxyacetone | 2.5 - 5.4 | ~20:1 | [9] |

| Tetraaminopyrimidine Dihydrobromide | Dihydroxyacetone | 2.0 | 67% Purity (31% 6-Me byproduct) | [10] |

| Tetraaminopyrimidine Dihydrochloride | Dihydroxyacetone | 2.5 | 96% Purity | [10] |

Applications in Drug Discovery and Biology

The Gabriel-Isay condensation is not merely an academic reaction; it is a cornerstone in the synthesis of a wide array of biologically significant pteridines.

-

Anticancer Agents: The synthesis of 2,4-diamino-6-hydroxymethylpteridine, an intermediate in the production of the chemotherapy drug methotrexate , utilizes this condensation.[9][11]

-

Antiviral Drugs: The reaction is employed to synthesize guanine, a crucial starting material for purine-based antiviral drugs like ganciclovir .

-

Cofactor Synthesis: Pterins, a class of pteridines with a 2-amino-4-oxo substitution pattern, are vital as enzyme cofactors (e.g., biopterin, molybdopterin). The Gabriel-Isay reaction is a key method for synthesizing the core structure of these molecules.[1][4]

-

Pigments and Signaling Molecules: Naturally occurring pteridines, which function as pigments in insects and other organisms, can be synthesized using this methodology, allowing for further study of their biological roles.[12][13]

Conclusion

The Gabriel-Isay condensation remains a highly relevant and powerful tool in organic and medicinal chemistry. Its reliability in forming the bicyclic pteridine core from readily available pyrimidine and dicarbonyl precursors ensures its continued use in both academic research and industrial drug development. While challenges such as regioselectivity with unsymmetrical substrates exist, careful control of reaction conditions and pH can often favor the formation of the desired isomer. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage this classic reaction for the synthesis of novel and impactful pteridine derivatives.

References

- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]

- 3. Isay reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 8. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 9. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]

- 10. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 11. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

The Timmis Reaction: A Technical Guide to Regioselective Pteridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Timmis reaction, a powerful and regioselective method for the synthesis of pteridine derivatives. Pteridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are core structures in a variety of important biological molecules, including folic acid and biopterin, and synthetic pteridine analogs have found applications as diuretic, anticancer, and anti-inflammatory agents.

The Timmis reaction offers a distinct advantage over other pteridine syntheses by providing a high degree of regioselectivity, which is crucial for the development of targeted therapeutics. This guide will delve into the core principles of the reaction, provide a detailed mechanistic overview, present quantitative data from various reaction examples, and offer detailed experimental protocols for the synthesis of key pteridine compounds.

Core Principles of the Timmis Reaction

The Timmis reaction is a condensation reaction between a 5-nitroso-6-aminopyrimidine and a compound containing an active methylene group.[1] The reaction is typically carried out under basic conditions and is known for its ability to produce a single, desired regioisomer, thus avoiding the formation of product mixtures that can complicate purification and reduce overall yield.[1]

The key to the regioselectivity of the Timmis reaction lies in the specific condensation pattern: the 5-nitroso group of the pyrimidine reacts with the active methylene carbon, while the 6-amino group condenses with a carbonyl group present in the active methylene compound.[1] This predictable pattern of bond formation leads to the unambiguous synthesis of 6-substituted pteridines.

Mechanistic Pathway

The mechanism of the Timmis reaction proceeds through a series of condensation and cyclization steps. The following diagram illustrates the generally accepted pathway:

Caption: Generalized mechanism of the Timmis reaction.

Quantitative Data on Timmis Reactions

The following table summarizes various examples of the Timmis reaction for the synthesis of substituted pteridines, highlighting the reactants, reaction conditions, and reported yields. This data is crucial for researchers in evaluating the scope and efficiency of this synthetic method.

| 5-Nitroso-6-aminopyrimidine Derivative | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 2,4,6-Triamino-5-nitrosopyrimidine | Phenylacetonitrile | NaOMe, DMF, reflux, 5 min | 2,4,7-Triamino-6-phenylpteridine | 71 | (Pachter et al., 1963) |

| 2,4,6-Triamino-5-nitrosopyrimidine | Malononitrile | Pyridine, reflux, 2h | 2,4,7-Triamino-6-cyanopteridine | 85 | (Pachter et al., 1963) |

| 2-Amino-4-hydroxy-5-nitroso-6-aminopyrimidine | Phenylacetonitrile | NaOMe, EtOH, reflux, 1h | 2-Amino-4-hydroxy-6-phenyl-7-aminopteridine | 60 | (Taylor & Sowinski, 1975) |

| 2,4-Diamino-5-nitroso-6-methylaminopyrimidine | Cyanoacetamide | t-BuOK, DMSO, 95°C, 24h | 2,4,7-Triamino-6-carboxamido-N-methylpteridine | 62 | (Weinstock et al., 1970) |

| 2,4-Diamino-6-chloro-5-nitrosopyrimidine | p-Nitrophenylacetonitrile | NaOAc, HOAc, reflux, 20h | 2,4-Diamino-6-chloro-7-(p-nitrophenyl)pteridine | 85 | (Osdene et al., 1955) |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of representative pteridine derivatives via the Timmis reaction.

Synthesis of 2,4,7-Triamino-6-phenylpteridine

Reactants:

-

2,4,6-Triamino-5-nitrosopyrimidine

-

Phenylacetonitrile

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of 2,4,6-triamino-5-nitrosopyrimidine (1.7 g, 10 mmol) and phenylacetonitrile (1.17 g, 10 mmol) in anhydrous DMF (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Sodium methoxide (0.54 g, 10 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux with constant stirring for 5 minutes.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with water, collected by filtration, and washed with cold water and then with ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., aqueous DMF) to afford pure 2,4,7-triamino-6-phenylpteridine.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the Timmis reaction, from reactant preparation to product purification.

Caption: A typical experimental workflow for the Timmis reaction.

Applications in Drug Development

The ability to synthesize specific, highly functionalized pteridine derivatives through the Timmis reaction is of great importance to the field of drug discovery. Pteridine-based compounds have been investigated for a wide range of therapeutic applications, including:

-

Diuretics: Triamterene, a pteridine synthesized via a Timmis-like approach, is a potassium-sparing diuretic used in the management of hypertension and edema.

-

Anticancer Agents: Methotrexate and Pemetrexed are well-known antifolate drugs with a pteridine core that are widely used in chemotherapy. The regioselective synthesis afforded by the Timmis reaction is critical for creating analogs with improved efficacy and reduced side effects.

-

Anti-inflammatory and Immunomodulatory Agents: Pteridines are involved in various immunological pathways, and synthetic derivatives are being explored as potential treatments for inflammatory and autoimmune diseases.

Conclusion

The Timmis reaction stands as a robust and reliable method for the regioselective synthesis of pteridines. Its ability to control the substitution pattern on the pteridine core is a significant advantage for the rational design of novel therapeutic agents. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic transformation in their work. The continued exploration and application of the Timmis reaction will undoubtedly lead to the discovery of new and improved pteridine-based drugs with a wide range of therapeutic benefits.

References

Pteridine ring system as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, stands as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This distinction arises from its recurring presence in a multitude of biologically active compounds, both natural and synthetic, that exhibit a wide array of pharmacological activities.[1][3] This guide provides a comprehensive overview of the pteridine core, its synthesis, and its application in the development of targeted therapeutics, with a focus on its role in anticancer drug discovery.

The Pteridine Scaffold: A Foundation for Diverse Biological Activity

The versatility of the pteridine nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.[2] This inherent adaptability has led to the discovery and development of numerous pteridine-based drugs with diverse therapeutic applications.[4]

Naturally occurring pteridine derivatives, such as folic acid and riboflavin (Vitamin B2), are essential for fundamental biological processes.[5] Other endogenous pteridines like biopterin and neopterin are crucial cofactors and biomarkers.[6][7] Neopterin, for instance, is a well-established marker of cellular immune system activation.[7][8] The therapeutic potential of synthetic pteridine derivatives is exemplified by the widely used anticancer drug Methotrexate and the diuretic Triamterene.[3]

The pharmacological landscape of pteridine derivatives is vast, encompassing activities such as:

-

Antineoplastic[9]

-

Anti-inflammatory[3]

-

Antimicrobial[3]

-

Antiviral[3]

-

Antidiuretic[3]

-

Kinase inhibition[10]

Pteridine Derivatives in Oncology: A Focus on Targeted Therapies

The pteridine scaffold has proven particularly fruitful in the development of anticancer agents.[2][9] By targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, pteridine-based compounds have emerged as potent therapeutic agents.

Dihydrofolate Reductase (DHFR) Inhibitors

One of the most well-established applications of the pteridine scaffold in oncology is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides required for DNA replication and repair.[11][12] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[12]

Methotrexate , a structural analogue of folic acid, is a classic example of a pteridine-based DHFR inhibitor.[11] Its mechanism of action involves competitive inhibition of DHFR, leading to a depletion of intracellular tetrahydrofolate.[12]

A variety of pteridine and furo[3,2-g]pteridine derivatives have been synthesized and evaluated for their DHFR inhibitory activity. The inhibitory potential is often influenced by the nature and position of substituents on the pteridine core.

Table 1: DHFR Inhibitory Activity of Pteridine Derivatives

| Compound Class | Substituent (R) | % Inhibition of DHFR | Reference |

| 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7-triones | 2,4-F2C6H3 | 16.67 | [13] |

| 4-BrC6H4 | 14.59 | [13] | |

| 6-(2-hydroxy-2-arylethyl)-1-methylpteridine-2,4,7-triones | 4-ClC6H4 | 50.03 | [13] |

| 4-MeOC6H4 | 39.61 | [13] | |

| 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones | Phenyl | 39.46 | [13] |

| 2,4-F2C6H3 | 28.62 | [13] | |

| Butyl 2-(7-aryl-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridine-3(2H)-yl)acetates | 4-ClC6H4 | 52.11 | [13] |

| 4-FC6H4 | 41.69 | [13] | |

| 3-NO2C6H4 | 41.69 | [13] |

Kinase Inhibitors

The pteridine scaffold has also been successfully employed in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10] Dysregulation of BTK signaling is implicated in various B-cell malignancies. Pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK.[10]

Table 2: In Vitro Activity of Pteridine-based BTK Inhibitors

| Compound ID | BTK IC50 (nM) | ITK IC50 (nM) | EGFR IC50 (nM) | U-937 Cell IC50 (nM) | Reference |

| 3z | 1.2 | 46.1 | 5.3 | - | [10] |

| 24a | 4.0 | >1000 | >10000 | - | [10][14] |

Derivatives of 4,5-dihydro-[3][9][10]triazolo[4,3-f]pteridine have been developed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). PLK1 is a key regulator of the cell cycle, and BRD4 is an epigenetic reader protein involved in the transcription of oncogenes. Dual inhibition of these targets presents a promising strategy for cancer treatment.

Table 3: In Vitro Activity of a Dual PLK1/BRD4 Pteridine-based Inhibitor

| Compound ID | PLK1 IC50 (nM) | BRD4 IC50 (nM) | MV4-11 Cell IC50 (µM) | Reference |

| 9b | 22 | 109 | - | [8] |

| (10) | 20 | 109 | - |

Other Anticancer Targets of Pteridine Derivatives

The anticancer potential of the pteridine scaffold extends beyond DHFR and kinase inhibition. Pteridine derivatives have also been investigated as inhibitors of other cancer-related targets, including:

-

Monocarboxylate Transporter 1 (MCT1): Involved in lactate transport and crucial for the metabolism of highly glycolytic tumors.[2]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.

Table 4: Antiproliferative Activity of Pteridine Derivatives Against Various Cancer Cell Lines

| Compound Class/ID | MCF-7 (Breast) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | SF-268 (CNS) IC50 (µM) | A549 (Lung) IC50 (µM) | Colo-205 (Colon) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | Reference |

| Pteridone Amide Derivatives | - | - | - | - | - | - | |

| (17) | >100 | 25.1 | 35.4 | - | - | - | |

| (18) | 70.7 | 10.0 | 28.1 | - | - | - | |

| (19) | 56.2 | 8.9 | 19.9 | - | - | - | |

| (20) | 44.6 | 7.9 | 15.8 | - | - | - | |

| (21) | 39.8 | 6.3 | 12.5 | - | - | - | |

| 7-(benzimidazol-2-yl)-6-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropteridin-4(1H)-one [BP] (22) | 1.1 | - | - | 1.5 | 1.8 | 2.5 |

Synthesis of Pteridine Derivatives

Several synthetic methodologies have been developed for the construction of the pteridine ring system. Two of the most classical and widely used methods are the Isay reaction and the Timmis synthesis.

Isay Reaction

The Isay reaction involves the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound.[5] This method is versatile, allowing for the introduction of a wide range of substituents on the pyrazine ring of the resulting pteridine.

Timmis Synthesis

The Timmis synthesis utilizes the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group.[1] This regioselective method is particularly useful for the synthesis of specific pteridine isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pteridine Derivatives

A mixture of the appropriate diarylideneketone (0.002 mol), 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole (0.74 g, 0.002 mol), and glacial acetic acid (3 mL) in absolute ethanol (20 mL) is stirred under reflux for 3.5-6 hours. The reaction mixture is then concentrated under vacuum. The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the final product.[5]

These compounds are synthesized based on the structure of the PLK1 inhibitor BI-2536. The synthesis involves a multi-step process, typically starting from a substituted pteridine core, followed by the construction of the triazole ring. Specific reaction conditions and intermediates would be dependent on the desired final compound.[8]

Biological Assays

The inhibitory activity of compounds against DHFR is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), NADPH (e.g., 100 µM), and the test compound at various concentrations.

-

Initiate the reaction by adding dihydrofolate (e.g., 50 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the curve.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

The inhibitory activity of compounds against BTK can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

General Procedure (using ADP-Glo™ Kinase Assay):

-

A reaction mixture is prepared containing BTK enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and the test compound at various concentrations in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

-

The luminescence is measured using a luminometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[9]

Conclusion

The pteridine ring system continues to be a highly valuable and "privileged" scaffold in medicinal chemistry. Its inherent structural features and synthetic accessibility have enabled the development of a wide range of therapeutic agents, particularly in the field of oncology. The ability of pteridine derivatives to potently and selectively inhibit key targets such as DHFR and various kinases underscores their significance in the design of targeted cancer therapies. Future research in this area will undoubtedly lead to the discovery of novel pteridine-based drugs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Design, synthesis, and biological evaluation of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 2,4,5,6-Tetraaminopyrimidine in Pteridine Synthesis: A Technical Guide

For researchers, scientists, and professionals in drug development, 2,4,5,6-tetraaminopyrimidine stands as a critical starting material in the synthesis of pteridines, a class of heterocyclic compounds with profound biological significance. This technical guide delineates the core methodologies for leveraging this versatile precursor, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Pteridines, comprising a fused pyrimidine and pyrazine ring system, are at the heart of numerous biological processes. They serve as pigments, enzyme cofactors, and signaling molecules. Notably, derivatives such as biopterin and folate are indispensable for amino acid metabolism, neurotransmitter synthesis, and cell division. The strategic use of 2,4,5,6-tetraaminopyrimidine as a foundational building block provides a direct and efficient route to a diverse array of pteridine structures, making it a cornerstone in the discovery and development of novel therapeutic agents.

Core Synthetic Strategies

The primary route to pteridine synthesis from 2,4,5,6-tetraaminopyrimidine involves the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound. This reaction, a variant of the Gabriel-Isay synthesis, is a robust and widely employed method for constructing the pyrazine ring of the pteridine core. The regioselectivity of the condensation can often be controlled by the reaction conditions, particularly the pH.

A key alternative is the Timmis reaction, which offers a regioselective approach to pteridine synthesis. This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. The nitroso group directs the cyclization, leading to a specific isomer of the pteridine product.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material and subsequent pteridine derivatives.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate

The synthesis of the starting material is a crucial first step. A common and effective method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine.

Protocol 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite [1]

-

Preparation of the Nitroso Intermediate: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water containing 1.5 moles of acetic acid. Maintain the temperature between 0-16 °C.[1]

-

Slowly add 1.0 mole of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. This will precipitate 2,4,6-triamino-5-nitrosopyrimidine as a stirrable slurry.[1]

-

Reduction: To the slurry of the nitroso intermediate, add sodium dithionite over a period of 30-60 minutes, allowing the reaction temperature to rise to 60 °C.[1]

-

Isolation: Filter the hot reaction mixture. Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.[1] The product can be further purified by conversion to the sulfate salt.

Protocol 2: Reduction using Zinc Dust [2][3]

-

In a reactor, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.[2][3]

-

Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a pH below 7.[2][3]

-

Allow the reaction to proceed at a temperature between 20°C and 65°C.[2][3]

-

Adjust the pH to 2.0-2.5 with the same acid to dissolve the product.[2][3]

-

To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, maintaining the temperature between 20°C and 60°C.[2][3]

-

Cool the mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[2][3]

-

Recover the precipitate by filtration.[2][3] This process can yield a product with a purity of up to 99.5%.[3]

General Procedure for Pteridine Synthesis via Gabriel-Isay Condensation

The condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound is a versatile method for accessing a wide range of pteridines.

Protocol 3: Synthesis of 2,4-Diamino-6,7-disubstituted-pteridines

-

Dissolve 2,4,5,6-tetraaminopyrimidine (or its salt) in a suitable solvent, which may be aqueous or alcoholic depending on the solubility of the reactants.

-

Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).

-

The reaction is often carried out under controlled pH. For instance, the reaction with benzylglyoxal to form the 7-benzyl pteridine is optimal at a pH of 9-10.[1] Reactions at a pH below 8 may result in a mixture of 6- and 7-substituted isomers.[1]

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from minutes to several hours.

-

The pteridine product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Example: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [4]

-

Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[4]

-

Adjust the pH to 2.5 with a 50% sodium hydroxide solution.[4]

-

Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water while introducing oxygen (air). Maintain the temperature between 5°C and 8°C.[4]

-

After the addition is complete, stir the reaction mixture for an additional 12 hours.[4]

-

Add 200 g of sodium chloride and cool the mixture to 5°C to precipitate the product.[4]

-

Filter the precipitate and wash with water and ethanol to obtain the desired product.[4] A yield of 95.5 g (96% purity) can be achieved with this method.[4]

Quantitative Data

The efficiency of pteridine synthesis is highly dependent on the specific reactants and reaction conditions. The following tables summarize available quantitative data for the synthesis of the starting material and representative pteridine derivatives.

| Starting Material Synthesis | Reactants | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2,4,5,6-Tetraaminopyrimidine | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium Dithionite | Water/Acetic Acid | 60 | 50-80 | 95 (as sulfite) | [1] |

| 2,4,5,6-Tetraaminopyrimidine Sulfate | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust/HCl | Water | 20-65 | 82.5-88.5 | ~99.5 | [2][3] |

| 2,4,5,6-Tetraaminopyrimidine Sulfate | 2,4,6-Triamino-5-phenylazopyrimidine | H₂/Pd-C | Water | 90-115 | ~97.5 | - | [5] |

| Pteridine Synthesis | Dicarbonyl Compound | Solvent | pH | Temperature (°C) | Yield (%) | Reference |

| 2,4-Diamino-6-hydroxymethylpteridine | Dihydroxyacetone | Water | 2.5 | 5-8 | 95.5 | [4] |

| 2,4-Diamino-7-benzylpteridine | Benzylglyoxal | - | 9-10 | - | - | [1] |

| 2,4-Diamino-6,7-diphenylpteridine | Benzil | - | - | - | - | - |

Note: Comprehensive yield and spectroscopic data for a wide range of reactions are not consistently reported in the literature, highlighting an area for further systematic investigation.

Visualizing the Synthesis and Biological Pathways

To better understand the logical flow of the synthetic processes and the biological context of the resulting pteridines, Graphviz diagrams are provided below.

Workflow for Pteridine Synthesis

This diagram illustrates the general workflow from the precursor to the final pteridine product.

Tetrahydrobiopterin Biosynthesis Pathway

This diagram outlines the de novo biosynthesis of tetrahydrobiopterin (BH4), a critical pteridine cofactor.[6][7][8][9]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 6. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Keto-Enol Tautomerism in the Pteridine Ring System: A Technical Guide for Researchers

An in-depth exploration of the tautomeric equilibria of pteridine derivatives, their quantitative analysis, and implications in drug development.

The pteridine ring system, a fundamental scaffold in a myriad of biologically vital molecules including folates and biopterins, exhibits rich tautomeric chemistry that profoundly influences its biological function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the keto-enol tautomerism inherent to the pteridine core. It details quantitative data on tautomeric equilibria, outlines experimental protocols for their characterization, and visualizes the critical role of tautomerism in enzymatic pathways.

Introduction to Pteridine Tautomerism

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. The presence of amino and hydroxyl substituents, particularly at positions 2, 4, and 7, gives rise to multiple tautomeric forms, primarily through keto-enol and amino-imino equilibria. This guide focuses on the keto-enol tautomerism, which involves the interconversion between a lactam (keto) and a lactim (enol) form through the migration of a proton and a shift in double bond location.

The position of this equilibrium is sensitive to a variety of factors including the substitution pattern on the pteridine ring, solvent polarity, and pH. Understanding and quantifying these tautomeric preferences are paramount in drug design, as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and ultimately, different affinities for their biological targets.

Quantitative Analysis of Tautomeric Equilibria

The equilibrium between the keto and enol tautomers can be quantitatively described by the equilibrium constant, K_T, and the acidity constants (pKa) of the respective tautomers. While a comprehensive experimental database for a wide range of pteridine derivatives is still an area of active research, computational studies and experimental data on model compounds provide valuable insights.

Relative Energies and Equilibrium Constants

Quantum chemical calculations have been instrumental in determining the relative stabilities of pteridine tautomers. For many pterin derivatives, the keto (lactam) form is generally found to be the more stable tautomer in the gas phase and in aqueous solution.

Table 1: Calculated Relative Energies for Tautomers of Pterin Derivatives

| Compound | Tautomer | Method | Relative Energy (kcal/mol) |

| 6-Phenacetyl-pterin | Keto | ab initio | 0 (Reference) |

| Enol (vinylogous amide) | ab initio | 1.8 | |

| 7-Phenacetyl-pterin | Keto | ab initio | 8.7 |

| Enol (vinylogous amide) | ab initio | 0 (Reference) |

Note: Data extracted from computational studies. The relative energies can vary depending on the computational method and basis set used.

The equilibrium constant (K_T) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between the two tautomers using the equation:

ΔG = -RT ln(K_T)

Where R is the gas constant and T is the temperature in Kelvin.

Acidity Constants (pKa)

The pKa values of the individual tautomers are crucial for understanding the pH-dependent behavior of pteridines. The observed macroscopic pKa is a composite of the microscopic pKa values of each tautomer and the tautomeric equilibrium constant.

Table 2: Experimental pKa Values for Selected Pteridine Analogs

| Compound | pKa | Method | Reference |

| 6,8-dimethyl-N5-deazapterin (unbound) | ~6.6 | Spectrofluorimetry | [Eur J Biochem. 1994 May 1;221(3):1055-62] |

| 6,8-dimethyl-N5-deazapterin (bound to rhH2folate reductase) | >9.1 | Spectrofluorimetry | [Eur J Biochem. 1994 May 1;221(3):1055-62] |

Note: This table is not exhaustive and represents examples of experimentally determined pKa values. The scientific literature should be consulted for specific pteridine derivatives of interest.

Experimental Protocols for Tautomer Analysis